

# Technical Guide: Physicochemical Properties of 2-Methoxy-5-(trifluoromethoxy)benzoic Acid

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## Compound of Interest

Compound Name: 2-methoxy-5-(trifluoromethoxy)benzoic Acid

Cat. No.: B060894

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## Introduction

**2-Methoxy-5-(trifluoromethoxy)benzoic acid** is a fluorinated aromatic carboxylic acid. Its structural features, including a carboxylic acid group, a methoxy group, and a trifluoromethoxy group, confer specific physicochemical properties that are of interest in various chemical and pharmaceutical research areas. This document provides a comprehensive overview of its known physicochemical properties, detailed experimental protocols for their determination, and workflows relevant to its synthesis and evaluation.

## Physicochemical Properties

The following table summarizes the key physicochemical properties of **2-methoxy-5-(trifluoromethoxy)benzoic acid**. It is important to note that there are discrepancies in the reported melting points from different suppliers, which may be due to different measurement conditions or sample purity.

Property	Value	Source(s)
Molecular Formula	C <sub>9</sub> H <sub>7</sub> F <sub>3</sub> O <sub>4</sub>	[1][2]
Molecular Weight	236.15 g/mol	[2][3]
CAS Number	191604-88-3	[2][3]
Appearance	Colorless solid	[1]
Melting Point	63-65 °C or 118-120 °C	[1][2]
Boiling Point	approx. 284-286 °C at 760 mmHg	[1][2]
Density (calculated)	1.4 ± 0.1 g/cm <sup>3</sup>	[2]
pKa (predicted)	3.71 ± 0.10	
Solubility	Soluble in ethanol, methanol, and acetone. Insoluble in water.	[1]

## Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physicochemical properties of **2-methoxy-5-(trifluoromethoxy)benzoic acid**. These are generalized protocols adapted from standard laboratory techniques for organic compounds.

### Determination of Melting Point

This protocol describes the determination of the melting point range of a solid organic compound using a capillary tube and a melting point apparatus.[4][5][6][7]

Apparatus and Materials:

- Melting point apparatus or Thiele tube with heating oil
- Thermometer
- Capillary tubes (sealed at one end)

- Sample of **2-methoxy-5-(trifluoromethoxy)benzoic acid**, finely powdered
- Mortar and pestle

#### Procedure:

- Ensure the sample is dry and finely powdered. If necessary, gently crush the solid using a mortar and pestle.
- Pack the capillary tube by pressing the open end into the powdered sample. A small amount of solid will be forced into the tube.
- Invert the tube and tap it gently on a hard surface to pack the solid down to the sealed end. The sample height should be approximately 2-3 mm.
- Place the packed capillary tube into the sample holder of the melting point apparatus.
- Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point.
- Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.
- Record the temperature ( $T_1$ ) at which the first drop of liquid appears.
- Continue heating slowly and record the temperature ( $T_2$ ) at which the entire sample has melted into a clear liquid.
- The melting point is reported as the range  $T_1 - T_2$ .
- Allow the apparatus to cool and repeat the measurement with a fresh sample and capillary tube for accuracy.

## Determination of Boiling Point

This protocol outlines the micro boiling point determination method, suitable for small quantities of liquid. Since the target compound is a solid at room temperature, it would first need to be melted.

#### Apparatus and Materials:

- Thiele tube or small test tube
- Heating oil (e.g., mineral oil)
- Thermometer
- Small-diameter test tube (ignition tube)
- Capillary tube (sealed at one end)
- Heat source (Bunsen burner or hot plate)

#### Procedure:

- Add a small amount of **2-methoxy-5-(trifluoromethoxy)benzoic acid** to the ignition tube and gently heat until it melts.
- Place a capillary tube, with its sealed end up, into the ignition tube containing the molten sample.
- Attach the ignition tube to a thermometer. Ensure the sample is level with the thermometer bulb.
- Clamp the thermometer and attached tube in a Thiele tube filled with heating oil, ensuring the ignition tube is immersed.
- Heat the Thiele tube gently and evenly.
- As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- Continue heating until a rapid and continuous stream of bubbles is observed.
- Turn off the heat and allow the apparatus to cool slowly.

- The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[8] Record this temperature.

## Determination of pKa by Potentiometric Titration

This protocol describes the determination of the acid dissociation constant (pKa) of a weak organic acid by potentiometric titration.[9][10][11]

### Apparatus and Materials:

- Calibrated pH meter with an electrode
- Magnetic stirrer and stir bar
- Burette
- Beaker
- Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)
- Sample of **2-methoxy-5-(trifluoromethoxy)benzoic acid**
- Suitable solvent in which the acid is soluble but does not interfere with the titration (e.g., a mixture of water and ethanol)
- Deionized water

### Procedure:

- Accurately weigh a sample of **2-methoxy-5-(trifluoromethoxy)benzoic acid** and dissolve it in a known volume of the chosen solvent in a beaker.
- Place the beaker on a magnetic stirrer and add a stir bar.
- Immerse the pH electrode in the solution, ensuring the bulb is fully covered and does not contact the stir bar.
- Fill the burette with the standardized 0.1 M NaOH solution and record the initial volume.

- Begin stirring the solution at a moderate, constant rate.
- Add the NaOH solution in small increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the pH.
- Continue adding titrant and recording data until the pH has risen significantly past the equivalence point (the point of steepest pH change).
- Plot a titration curve of pH (y-axis) versus the volume of NaOH added (x-axis).
- Determine the equivalence point from the inflection point of the curve. This can be more accurately found by plotting the first derivative ( $\Delta\text{pH}/\Delta V$  vs.  $V$ ).
- The pH at the half-equivalence point (the volume of NaOH added is half of that at the equivalence point) is equal to the  $\text{pK}_a$  of the acid.

## Determination of Solubility

This protocol provides a qualitative method for determining the solubility of an organic compound in various solvents.<sup>[12][13][14][15]</sup>

### Apparatus and Materials:

- Small test tubes
- Spatula
- Vortex mixer (optional)
- Sample of **2-methoxy-5-(trifluoromethoxy)benzoic acid**
- Solvents: Deionized water, 5% Sodium Hydroxide (NaOH) solution, 5% Sodium Bicarbonate ( $\text{NaHCO}_3$ ) solution, 5% Hydrochloric Acid (HCl) solution, Ethanol, Methanol, Acetone.

### Procedure:

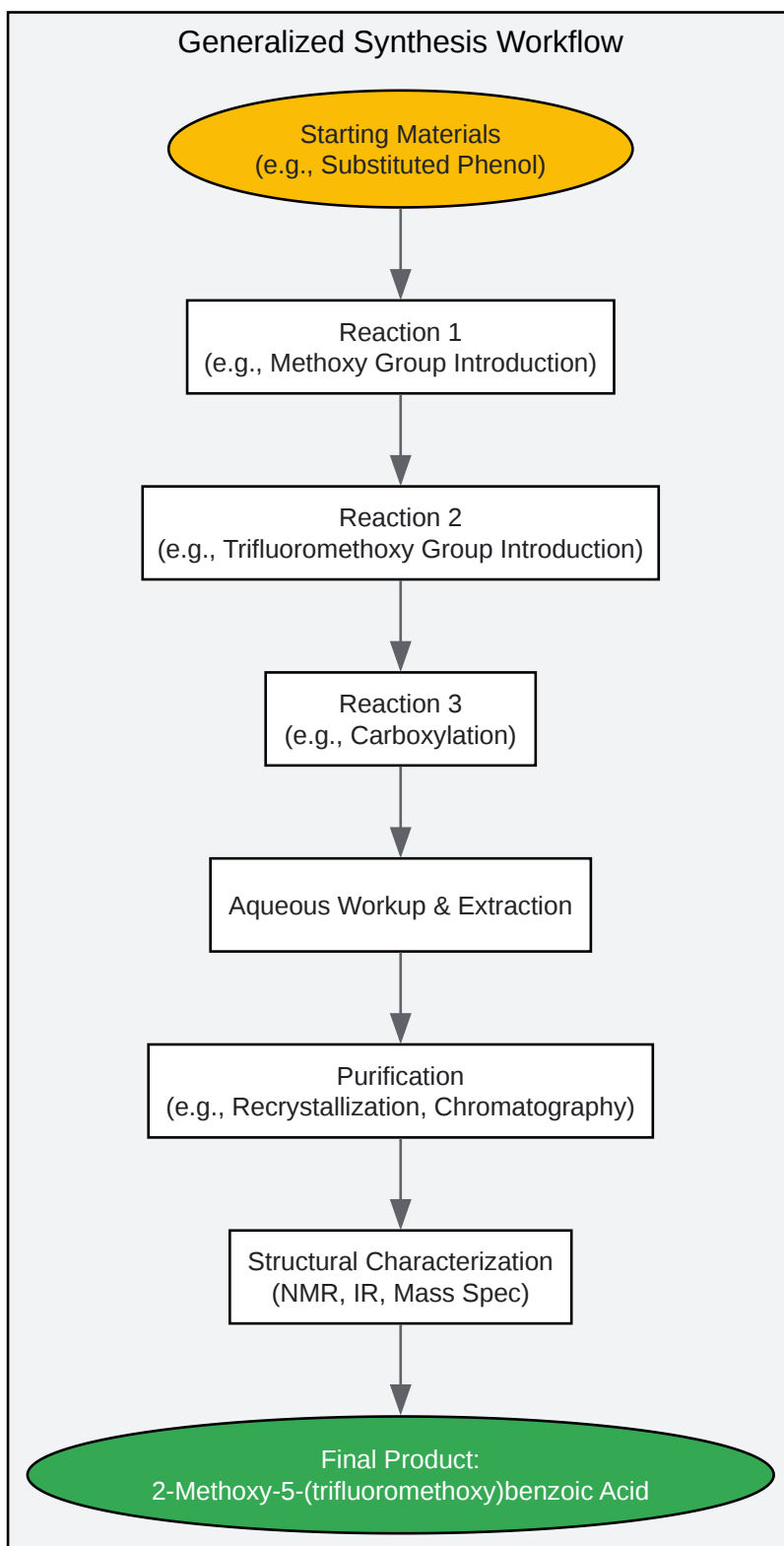
- Place approximately 20-30 mg of the solid compound into a small test tube.
- Add 1 mL of the selected solvent to the test tube.

- Stir or vortex the mixture vigorously for 1-2 minutes.
- Observe the mixture. If the solid completely disappears, the compound is classified as soluble.
- If solid remains, the compound is classified as insoluble. If some solid dissolves but not all, it can be noted as partially soluble.
- Repeat the procedure for each of the specified solvents in separate test tubes.
- For tests with acidic (HCl) or basic (NaOH, NaHCO<sub>3</sub>) solutions, observe for any reaction (e.g., effervescence with NaHCO<sub>3</sub>) which indicates the presence of an acidic functional group.

## Mandatory Visualizations

### Experimental Workflows

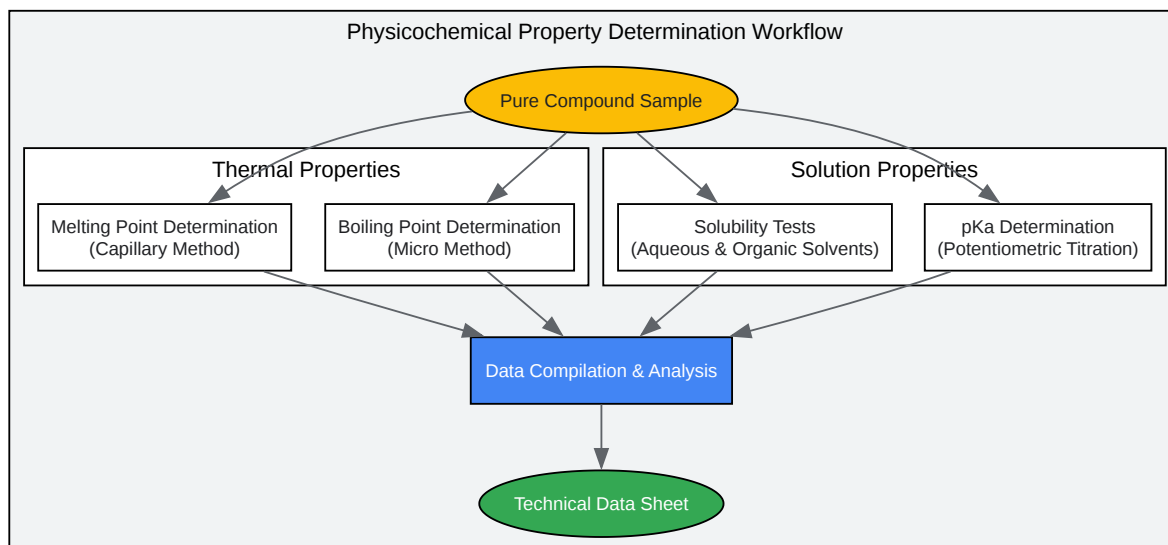
The following diagrams illustrate generalized workflows for the synthesis and physicochemical characterization of a substituted benzoic acid like **2-methoxy-5-(trifluoromethoxy)benzoic acid**.



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Caption: Generalized workflow for the multi-step synthesis of a substituted benzoic acid.



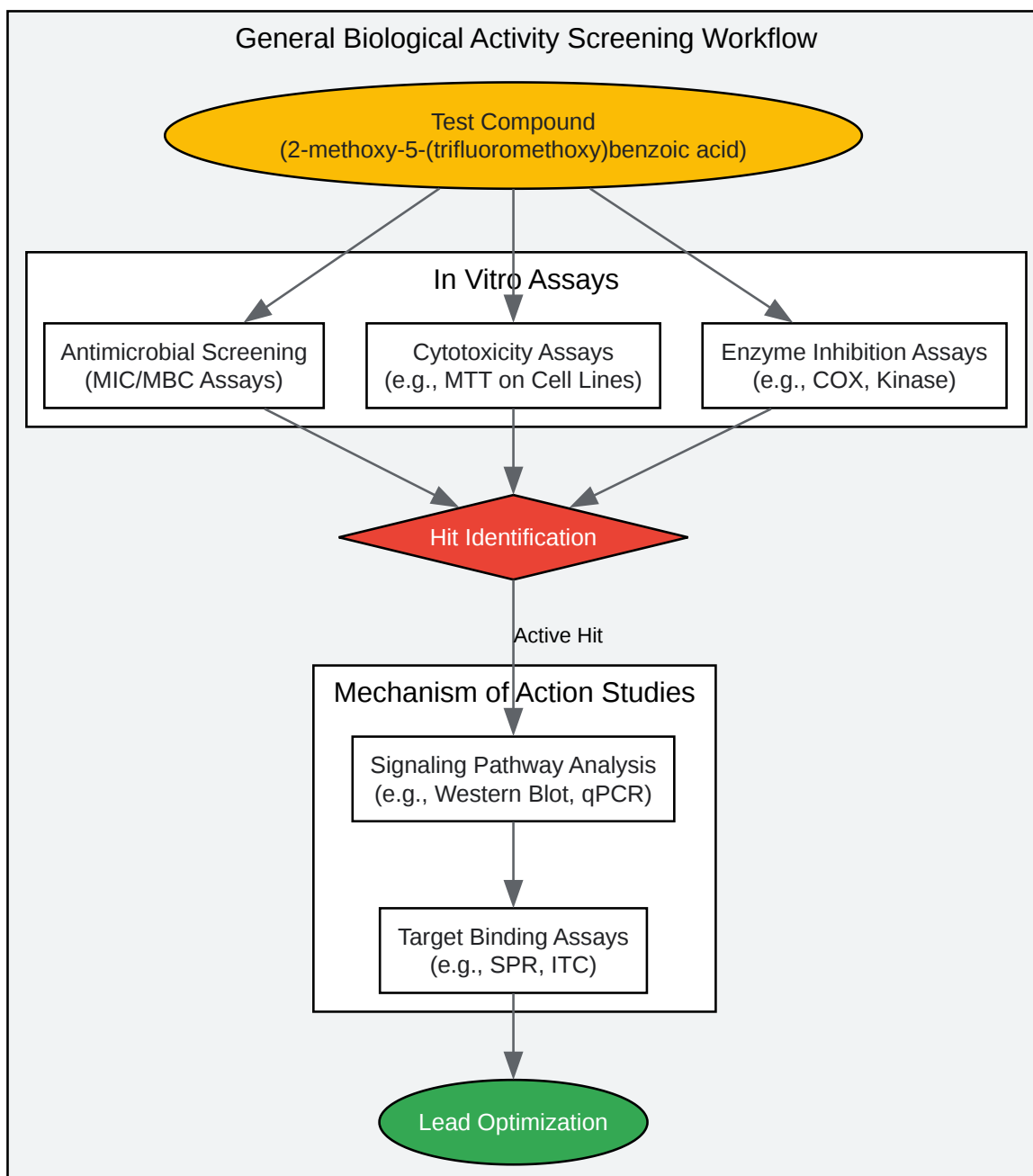


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Caption: Workflow for the experimental determination of key physicochemical properties.

## Biological Activity Screening

While specific signaling pathways for **2-methoxy-5-(trifluoromethoxy)benzoic acid** are not detailed in the literature, the following diagram illustrates a general workflow for screening a novel compound for biological activity, a crucial step in drug development. Derivatives of benzoic acid have shown potential as antimicrobial and anti-inflammatory agents.<sup>[16][17]</sup>



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Caption: A generalized workflow for screening and characterizing the biological activity of a compound.

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